1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine
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Overview
Description
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine is a complex organic compound that features a cyclopropane ring, a piperazine ring, and a fluorinated pyridine moiety
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the piperazine ring, and the incorporation of the fluorinated pyridine moiety. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring through reactions such as the Simmons-Smith reaction.
Piperazine Introduction: Incorporation of the piperazine ring via nucleophilic substitution reactions.
Fluorinated Pyridine Incorporation: Introduction of the fluorinated pyridine moiety through coupling reactions, such as Suzuki-Miyaura coupling.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazine can be compared with other similar compounds, such as:
- 1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
cyclopropyl-[4-(5-fluoro-3-methylpyridine-2-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-10-8-12(16)9-17-13(10)15(21)19-6-4-18(5-7-19)14(20)11-2-3-11/h8-9,11H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCUEYYJKMRUTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)N2CCN(CC2)C(=O)C3CC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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